3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid
Overview
Description
3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C14H15NO4S2 . It has a molecular weight of 325.41 and 326.42 . The IUPAC name for this compound is 3-[(mesitylsulfonyl)amino]-2-thiophenecarboxylic acid and 3-((2,4,6-trimethylphenyl)sulfonamido)-1H-1lambda3-thiophene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO4S2/c1-8-6-9(2)13(10(3)7-8)21(18,19)15-11-4-5-20-12(11)14(16)17/h4-7,15H,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Synthesis and Optical Properties
The synthesis of derivatives related to "3-(2,4,6-Trimethylbenzenesulfonamido)thiophene-2-carboxylic acid" has been explored for their potential optical properties. Studies have demonstrated methods for preparing functionally substituted thiophene derivatives, which show moderate to high fluorescence quantum yields. These properties suggest potential applications in the development of fluorescent materials or dyes, highlighting the compound's relevance in materials chemistry and photonics (Bogza et al., 2018).
Metal-Organic Frameworks (MOFs)
The compound and its derivatives have been utilized in constructing Metal-Organic Frameworks (MOFs), demonstrating their versatility in forming complex structures with potential applications in gas storage, separation, and catalysis. These frameworks exhibit a range of dimensionalities and structural complexities, indicating the compound's utility in designing new materials with specific functional properties (He et al., 2010).
Electrochemical Applications
Derivatives of "this compound" have been synthesized for applications in electrochemical sensors, particularly DNA sensors. The protection of the carboxyl group in thiophene derivatives enables the formation of electro-active polymer films, which exhibit specific electrochemical characteristics. These findings underscore the compound's potential in biosensor development and the broader field of electrochemistry (Kang et al., 2004).
Photoluminescence and Sensing Applications
Research has also focused on the luminescent properties of complexes formed from thiophene-2-carboxylic acids and related compounds. These complexes have shown potential in sensing applications due to their strong photoluminescence in solution, although fluorescence is often quenched in the solid state. This area of research indicates the compound's relevance in developing new materials for sensing and photoluminescent applications (Osterod et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
3-[(2,4,6-trimethylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-8-6-9(2)13(10(3)7-8)21(18,19)15-11-4-5-20-12(11)14(16)17/h4-7,15H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBZXTWDIIRTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(SC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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